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Introduction

TCO-PEG6-NHS ester is a versatile reagent that facilitates a two-step labeling strategy for flow
cytometry, leveraging the principles of bioorthogonal chemistry. This approach allows for the
precise and efficient labeling of cells and proteins. The N-Hydroxysuccinimide (NHS) ester
group reacts with primary amines on target proteins, such as antibodies or cell surface
proteins, to introduce a trans-cyclooctene (TCO) moiety. This "pre-targeting” step is followed by
the introduction of a tetrazine-conjugated fluorophore, which rapidly and specifically reacts with
the TCO group via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a type of
“click chemistry".[1][2][3] This method offers high specificity and biocompatibility, making it ideal
for various flow cytometry applications.[1][3] The PEG6 linker enhances the water solubility of
the hydrophobic TCO group and minimizes steric hindrance, improving the efficiency of the
bioorthogonal reaction.[4]

Principle of the Method

The use of TCO-PEG6-NHS ester in flow cytometry is based on a two-step labeling process:

e Pre-targeting: The NHS ester of the TCO-PEG6-NHS molecule covalently attaches the TCO
group to primary amines (e.g., lysine residues) on the protein of interest (e.g., an antibody or
a cell surface protein).[1]
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» Bioorthogonal Ligation: A fluorescent probe carrying a tetrazine (Tz) moiety is introduced.
The TCO and tetrazine groups undergo a rapid and highly specific iEDDA cycloaddition
reaction, resulting in the stable and covalent attachment of the fluorophore to the target.[3][5]

This two-step approach is particularly advantageous as it separates the targeting step from the
detection step, allowing for greater flexibility and potentially reducing background noise.

Applications in Flow Cytometry

e Cell Surface Protein Labeling: Directly label primary amines on cell surface proteins to
quantify cell populations or assess protein expression levels.[1]

o Pre-targeted Cell Labeling: Use a TCO-conjugated antibody to first bind to a specific cell
surface antigen. Subsequently, a tetrazine-fluorophore is used to label the antibody-bound
cells, enabling highly specific detection.[6][7]

o Multiplexed Analysis: The specificity of the TCO-tetrazine reaction allows for its use in multi-
color flow cytometry panels in conjunction with other fluorescently labeled antibodies.

Experimental Protocols
Protocol 1: Direct Labeling of Cell Surface Amines

This protocol describes the direct labeling of primary amines on the surface of cells with TCO-
PEGG6-NHS ester, followed by detection with a tetrazine-fluorophore.

Materials:

Cells of interest

TCO-PEG6-NHS ester

Anhydrous DMSO or DMF

PBS (amine-free, pH 8.0-8.5)

Tetrazine-conjugated fluorophore (e.g., Tetrazine-Cy5)

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
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e Flow cytometer
Procedure:
e Cell Preparation:
o Harvest cells and wash twice with ice-cold, amine-free PBS.
o Resuspend cells in amine-free PBS (pH 8.0-8.5) at a concentration of 1 x 1076 cells/mL.
e TCO-PEG6-NHS Ester Labeling:

o Immediately before use, prepare a 10 mM stock solution of TCO-PEG6-NHS ester in
anhydrous DMSO.

o Add the TCO-PEG6-NHS ester stock solution to the cell suspension to a final
concentration of 100-500 puM. The optimal concentration should be determined empirically.

o Incubate for 30 minutes at room temperature with gentle agitation.
e Washing:

o Wash the cells three times with Flow Cytometry Staining Buffer to remove unreacted TCO-
PEGG6-NHS ester. Centrifuge at 300 x g for 5 minutes for each wash.

» Tetrazine-Fluorophore Staining:

o Prepare a solution of the tetrazine-conjugated fluorophore in Flow Cytometry Staining
Buffer at a concentration of 1-10 pM.

o Resuspend the TCO-labeled cells in the tetrazine-fluorophore solution.

o Incubate for 30-60 minutes at room temperature, protected from light.
e Final Washes and Analysis:

o Wash the cells twice with Flow Cytometry Staining Buffer.

o Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer.
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o Analyze the cells by flow cytometry using the appropriate laser and filter settings for the
chosen fluorophore.

Protocol 2: Pre-targeting with a TCO-Conjugated
Antibody

This protocol outlines the labeling of a specific cell surface antigen using a TCO-conjugated
antibody, followed by detection with a tetrazine-fluorophore.

Part A: Antibody Conjugation with TCO-PEG6-NHS Ester
Materials:
e Antibody of interest (BSA and amine-buffer free)

TCO-PEG6-NHS ester

Anhydrous DMSO or DMF

Conjugation Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

Desalting column (e.g., Zeba Spin Desalting Columns)

Quenching solution (e.g., 1 M Tris-HCI, pH 8.0)
Procedure:
e Antibody Preparation:
o Dissolve the antibody in Conjugation Buffer at a concentration of 1-2 mg/mL.
o TCO-PEG6-NHS Ester Preparation:
o Prepare a 10 mg/mL stock solution of TCO-PEG6-NHS ester in anhydrous DMSO.

o Conjugation Reaction:
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o Add a 10-20 fold molar excess of the TCO-PEG6-NHS ester solution to the antibody
solution.

o Incubate for 1-2 hours at room temperature with gentle mixing.
e Quenching (Optional):

o Add quenching solution to a final concentration of 50-100 mM and incubate for 15
minutes.

e Purification:

o Remove unreacted TCO-PEG6-NHS ester using a desalting column according to the
manufacturer's instructions, eluting with PBS.

o Determine the degree of labeling (DOL) and protein concentration.
Part B: Staining of Cells with TCO-Conjugated Antibody and Tetrazine-Fluorophore
Materials:
» Cells expressing the target antigen
e TCO-conjugated antibody
o Tetrazine-conjugated fluorophore
o Flow Cytometry Staining Buffer
e Flow cytometer
Procedure:
o Cell Preparation:

o Harvest and wash cells, then resuspend in Flow Cytometry Staining Buffer at 1 x 10”6
cells/mL.

e TCO-Antibody Incubation (Pre-targeting):
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o Add the TCO-conjugated antibody to the cell suspension at a pre-determined optimal
concentration.

o Incubate for 30-60 minutes on ice or at 4°C.
e Washing:

o Wash the cells three times with Flow Cytometry Staining Buffer to remove unbound
antibody.

o Tetrazine-Fluorophore Staining:

o Resuspend the cells in Flow Cytometry Staining Buffer containing the tetrazine-
fluorophore (1-10 pM).

o Incubate for 30-60 minutes at room temperature, protected from light.
e Final Washes and Analysis:

o Wash the cells twice with Flow Cytometry Staining Buffer.

o Resuspend in an appropriate volume for flow cytometry analysis.

Quantitative Data

The following tables summarize typical concentration ranges and reaction conditions for the
application of TCO-PEG6-NHS ester in flow cytometry, compiled from various sources.

Table 1: Recommended Concentration Ranges for Reagents
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L. Concentration
Reagent Application Reference(s)
Range

TCO-PEG6-NHS

Direct Cell Labeling 100 - 500 uM Optimization required
Ester
TCO-PEG6-NHS ) ) ) 10-20 fold molar
Antibody Conjugation ) [8]
Ester excess to antibody
Staining of TCO-
Tetrazine-Fluorophore  labeled 1-10uM [9]

cells/antibodies

TCO-conjugated

Pre-targeting of cells 10 - 30 pg/mL 1
Antibody 9eting Hd g

Table 2: Typical Incubation Times and Conditions

Step Temperature Incubation Time Reference(s)

TCO-PEG6-NHS

) Room Temperature 30 minutes [1]
Ester Labeling (Cells)
TCO-PEG6-NHS
Ester Conjugation Room Temperature 1-2 hours [8]
(Antibody)
TCO-Antibody
Incubation (Pre- 4°C or onice 30 - 60 minutes [1]
targeting)
Tetrazine-Fluorophore ]

Room Temperature 30 - 60 minutes [9]

Staining

Experimental Controls for Flow Cytometry

To ensure the validity of your results, it is crucial to include the following controls in your flow
cytometry experiments:

e Unstained Cells: To determine the level of cellular autofluorescence.[10][11]
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o Cells + Tetrazine-Fluorophore only: To assess non-specific binding of the tetrazine probe.

e TCO-labeled Cells only (no tetrazine): To determine the background fluorescence of the cells
after TCO modification.

« |sotype Control (for pre-targeting): Use a TCO-conjugated isotype control antibody that has
the same immunoglobulin subtype as your primary antibody but is not specific for the target
antigen. This control helps to determine non-specific binding of the antibody.[11]

e Fluorescence Minus One (FMO) Controls: In multicolor experiments, FMO controls are
essential for accurate gating by showing the spread of fluorescence from other fluorophores
into the channel of interest.[12]

Visualizations
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Caption: Workflow of the two-step bioorthogonal labeling strategy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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